Ethyl 4-oxo-4-((2-(p-tolylcarbamoyl)benzofuran-3-yl)amino)butanoate
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Overview
Description
Ethyl 4-oxo-4-((2-(p-tolylcarbamoyl)benzofuran-3-yl)amino)butanoate is a complex organic compound . It contains a benzofuran ring, which is a key heterocycle present in many natural products . Benzofuran and its derivatives are known for their interesting biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing a benzofuran ring and an ethyl 4-oxobutanoate group . The benzofuran ring is a key structural feature in many natural products .Scientific Research Applications
Synthesis and Chemical Reactions
- Dabigatran Etexilate Tetrahydrate : A study detailed the structural analysis of a related compound, highlighting the importance of crystal structure analysis in drug design and synthesis (Hong-qiang Liu et al., 2012).
- Photoinduced Direct Oxidative Annulation : This research demonstrated the synthesis of highly functionalized polyheterocyclic compounds through a photoinduced process, indicating the potential for creating complex organic molecules without the need for transition metals or oxidants (Jin Zhang et al., 2017).
- OxymaPure/DIC in Synthesis : A novel series of α-ketoamide derivatives were synthesized using OxymaPure as an additive, showcasing advancements in the synthesis of bioactive compounds (A. El‐Faham et al., 2013).
Biological Activities and Applications
- Cytotoxic Evaluation of Hexahydroquinoline Derivatives : This study synthesized new derivatives containing the benzofuran moiety and evaluated their cytotoxic effects against human hepatocellular carcinoma cell lines, demonstrating the potential therapeutic applications of similar compounds (Eman M. Mohi El-Deen et al., 2016).
- Polymerization and Material Science Applications : Research on hydrophilic aliphatic polyesters and functional cyclic esters described the synthesis and polymerization of new cyclic esters, highlighting the relevance of such chemical studies in developing new materials (M. Trollsås et al., 2000).
Advanced Organic Synthesis Techniques
- Novel Scaffolds and Urease Inhibitors : A study on indole-based hybrid oxadiazole scaffolds demonstrated the synthesis and evaluation of potent urease inhibitors, illustrating the intersection of organic synthesis and biological screening for drug discovery (M. Nazir et al., 2018).
Future Directions
Research on natural products containing benzofuran has increased significantly in recent decades . Given the interesting biological and pharmacological activities of these compounds, it is likely that Ethyl 4-oxo-4-((2-(p-tolylcarbamoyl)benzofuran-3-yl)amino)butanoate and similar compounds will continue to be a focus of future research.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-28-19(26)13-12-18(25)24-20-16-6-4-5-7-17(16)29-21(20)22(27)23-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOQVAVDZJTNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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